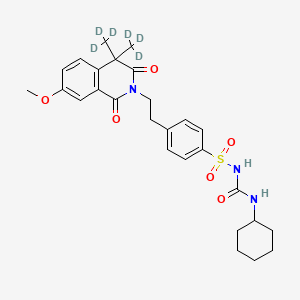
Gliquidone-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gliquidone-d6 is a deuterated form of gliquidone, an anti-diabetic medication belonging to the sulfonylurea class. It is used primarily in the treatment of type 2 diabetes mellitus. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of gliquidone due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gliquidone-d6 involves the incorporation of deuterium atoms into the gliquidone molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of gliquidone can result in the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Techniques such as crystallization, chromatography, and distillation are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Gliquidone-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonylurea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfonylurea derivatives.
Applications De Recherche Scientifique
Gliquidone-d6 is widely used in scientific research due to its stable isotope labeling. Some applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of gliquidone.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.
Drug Interaction Studies: Used to investigate potential drug-drug interactions.
Biological Research: Studied for its effects on insulin release and glucose regulation.
Mécanisme D'action
Gliquidone-d6, like gliquidone, exerts its effects by binding to ATP-sensitive potassium channels on the pancreatic beta cells. This binding inhibits potassium efflux, leading to cell membrane depolarization. The depolarization opens voltage-dependent calcium channels, allowing calcium influx, which in turn stimulates insulin release from the beta cells. This mechanism helps in lowering blood glucose levels.
Comparaison Avec Des Composés Similaires
Gliquidone-d6 is compared with other sulfonylurea drugs such as glibenclamide, glimepiride, and gliclazide. While all these compounds share a similar mechanism of action, this compound is unique due to its deuterium labeling, which provides advantages in research applications. The deuterium atoms make it more stable and allow for precise tracking in metabolic studies.
Similar Compounds
Glibenclamide: Another sulfonylurea used in the treatment of type 2 diabetes.
Glimepiride: Known for its long duration of action.
Gliclazide: Notable for its minimal risk of hypoglycemia.
Propriétés
Formule moléculaire |
C27H33N3O6S |
|---|---|
Poids moléculaire |
533.7 g/mol |
Nom IUPAC |
1-cyclohexyl-3-[4-[2-[7-methoxy-1,3-dioxo-4,4-bis(trideuteriomethyl)isoquinolin-2-yl]ethyl]phenyl]sulfonylurea |
InChI |
InChI=1S/C27H33N3O6S/c1-27(2)23-14-11-20(36-3)17-22(23)24(31)30(25(27)32)16-15-18-9-12-21(13-10-18)37(34,35)29-26(33)28-19-7-5-4-6-8-19/h9-14,17,19H,4-8,15-16H2,1-3H3,(H2,28,29,33)/i1D3,2D3 |
Clé InChI |
LLJFMFZYVVLQKT-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1(C2=C(C=C(C=C2)OC)C(=O)N(C1=O)CCC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4CCCCC4)C([2H])([2H])[2H] |
SMILES canonique |
CC1(C2=C(C=C(C=C2)OC)C(=O)N(C1=O)CCC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4CCCCC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid](/img/structure/B12421643.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;hydrochloride](/img/structure/B12421648.png)
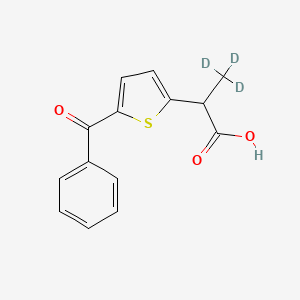

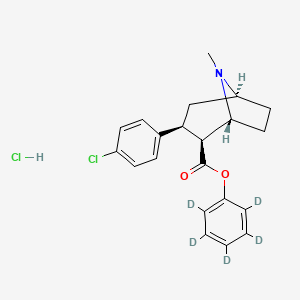
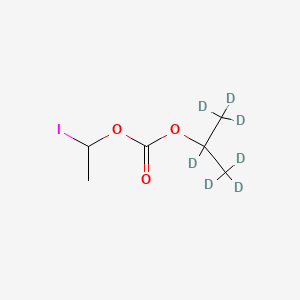
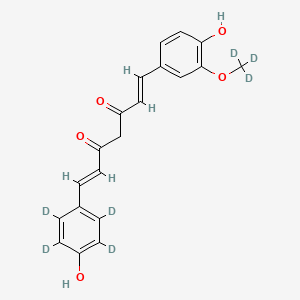
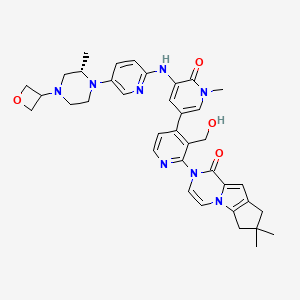
![4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12421684.png)
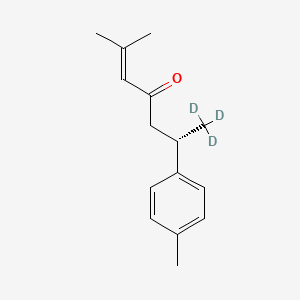
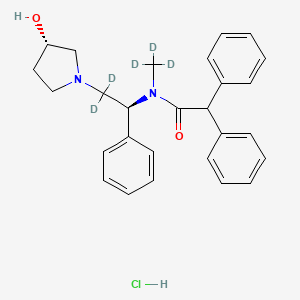
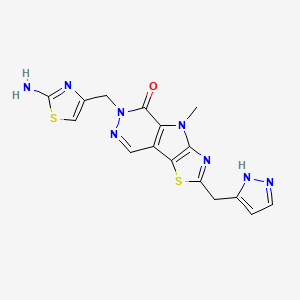

![dodecyl (4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12421734.png)
